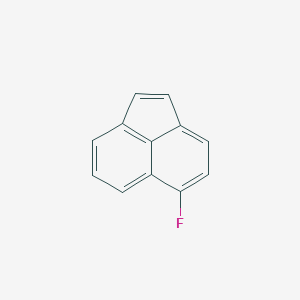

5-Fluoroacenaphthylene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZMHQUNNJNUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C(C3=C1)F)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Thermodynamic Properties of 5-Fluoroacenaphthylene: Estimation and Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroacenaphthylene, a fluorinated derivative of the polycyclic aromatic hydrocarbon (PAH) acenaphthylene, represents a class of molecules with significant potential in materials science and drug development. The introduction of a fluorine atom can dramatically alter the electronic, metabolic, and binding properties of the parent PAH, making it a person of interest for creating novel organic semiconductors, fluorescent probes, and metabolically stable drug candidates. A thorough understanding of the thermodynamic properties of 5-Fluoroacenaphthylene is fundamental to its application. These properties, including enthalpy of formation, entropy, heat capacity, and Gibbs free energy, govern the stability, reactivity, and phase behavior of the compound, which are critical parameters for process development, formulation, and predicting its environmental fate.

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of 5-Fluoroacenaphthylene. In the absence of direct experimental data for this specific molecule in the current literature, this guide will equip researchers with the necessary tools for both the theoretical estimation and experimental determination of these crucial parameters. We will begin by establishing a baseline with the known thermodynamic data of the parent compound, acenaphthylene. Subsequently, we will delve into robust computational and theoretical methods for estimating the properties of the fluorinated analogue. Finally, we will provide detailed, field-proven experimental protocols for the synthesis, purification, and thermodynamic characterization of 5-Fluoroacenaphthylene, should a sample be available.

Part 1: Foundational Data - Thermodynamic Properties of Acenaphthylene

To estimate the thermodynamic properties of 5-Fluoroacenaphthylene, it is essential to first have a solid understanding of the parent molecule, acenaphthylene. The well-documented thermodynamic data for acenaphthylene serves as a critical baseline for our estimations.

Table 1: Selected Thermodynamic Properties of Acenaphthylene (C₁₂H₈)

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (Solid, 298.15 K) | 190.8 ± 3.5 | kJ/mol | Review | [1] |

| Standard Enthalpy of Combustion (Solid, 298.15 K) | -6058 ± 4 | kJ/mol | Combustion Calorimetry | [1] |

| Standard Molar Entropy (Solid, 298.15 K) | 206.23 | J/(mol·K) | Adiabatic Calorimetry | [2] |

| Molar Heat Capacity (Solid, 298.15 K) | 183.59 | J/(mol·K) | Adiabatic Calorimetry | [2] |

| Melting Point | 365-366 | K | Various | [1] |

| Enthalpy of Fusion | 18.67 | kJ/mol | DSC | [3] |

| Enthalpy of Sublimation (298.15 K) | 71.06 | kJ/mol | Effusion | [3] |

Part 2: Theoretical Estimation of Thermodynamic Properties

In the absence of experimental data, computational and theoretical methods provide a powerful means to predict the thermodynamic properties of 5-Fluoroacenaphthylene.

Section 2.1: Group Additivity Methods

Group additivity, pioneered by Benson, is a robust method for estimating thermochemical data for organic molecules.[4] The method assumes that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent groups. To estimate the enthalpy of formation of 5-Fluoroacenaphthylene, we would start with the experimental value for acenaphthylene and add a group contribution value for the substitution of a hydrogen atom with a fluorine atom on an aromatic ring.

While a specific group contribution for fluorine on an acenaphthylene ring is not available, we can use the value for a fluorine atom on a naphthalene ring as a reasonable approximation. The key is to select a reliable source for these group values, which are derived from extensive experimental data.[5]

Estimation Workflow:

-

Deconstruct the Molecule: Identify the functional groups in 5-Fluoroacenaphthylene.

-

Assign Group Values: Assign the established group contribution values for each group.

-

Sum the Contributions: Sum the values to obtain the estimated thermodynamic property.

This method is particularly useful for a rapid, initial assessment of the thermodynamic properties.

Section 2.2: Computational Thermochemistry

For higher accuracy, quantum mechanical calculations are indispensable. Methods like Density Functional Theory (DFT) and more sophisticated composite methods provide a means to calculate a wide range of thermodynamic properties from first principles.

Density Functional Theory (DFT): DFT methods, such as B3LYP, are computationally efficient and provide good geometric and vibrational frequency data.[6] These are crucial for calculating entropy and thermal contributions to enthalpy and Gibbs free energy.

High-Accuracy Composite Methods: For highly accurate energies, composite methods like the Gaussian-n (G3, G4) theories or Complete Basis Set (CBS) methods are recommended.[7] These methods approximate a high-level calculation by a series of lower-level calculations, offering a good balance between accuracy and computational cost. The G3MP2B3 method, for instance, has been shown to be effective for polycyclic aromatic hydrocarbons.[8]

Computational Workflow Diagram:

Caption: A generalized workflow for the computational determination of thermodynamic properties.

Part 3: Experimental Determination of Thermodynamic Properties

Should a pure sample of 5-Fluoroacenaphthylene become available, the following experimental protocols can be employed for the precise determination of its thermodynamic properties.

Section 3.1: Synthesis and Purification of 5-Fluoroacenaphthylene

The synthesis of 5-Fluoroacenaphthylene has not been explicitly reported. However, a plausible route could involve the halogenation of acenaphthene, followed by dehydrohalogenation. For instance, bromination of acenaphthene can be achieved, and subsequent dehydrobromination can yield acenaphthylene derivatives.[9] The introduction of fluorine could potentially be achieved through methods like the Balz-Schiemann reaction on an amino-acenaphthylene precursor or by using modern fluorinating agents.

Crucial Role of Purity: For accurate thermodynamic measurements, the purity of the sample is paramount. Impurities can significantly affect phase transition temperatures and enthalpies.

Purification Protocol:

-

Chromatographic Separation: Initial purification of the crude product should be performed using column chromatography on silica gel. A non-polar eluent system, such as a hexane/ethyl acetate gradient, would likely be effective.

-

Crystallization: Further purification can be achieved by recrystallization from a suitable solvent. The choice of solvent should be determined experimentally to maximize yield and purity.

-

Purity Assessment: The purity of the final product must be verified using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 3.2: Differential Scanning Calorimetry (DSC)

DSC is a key technique for determining phase transition temperatures and enthalpies of fusion.[10]

DSC Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity 5-Fluoroacenaphthylene into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sublimation during the experiment.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

Perform a second heating scan to observe the behavior of the recrystallized sample.

-

-

Data Analysis: Determine the onset temperature of the melting endotherm, which corresponds to the melting point. Integrate the peak area to calculate the enthalpy of fusion.

Section 3.3: Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability and decomposition profile of a material.[11]

TGA Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of 5-Fluoroacenaphthylene into a tared TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a linear heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the sample weight as a function of temperature. The onset of weight loss indicates the beginning of decomposition.

Experimental Workflow Diagram:

Caption: A flowchart outlining the experimental determination of thermodynamic properties.

Section 3.4: Combustion Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid organic compound, from which the standard enthalpy of formation can be calculated.[12]

Combustion Calorimetry Protocol:

-

Sample Preparation: Press a pellet of approximately 0.5-1 g of 5-Fluoroacenaphthylene.

-

Bomb Assembly: Place the pellet in the crucible of the bomb calorimeter. Attach a fuse wire in contact with the sample. Add a small, known amount of water to the bomb to saturate the internal atmosphere.

-

Pressurization: Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

-

Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water.

-

Ignition and Data Acquisition: Ignite the sample and record the temperature change of the water bath until a stable final temperature is reached.

-

Corrections and Calculation: Apply corrections for the heat released by the fuse wire and for the formation of nitric acid. From the corrected temperature rise and the heat capacity of the calorimeter (determined using a standard like benzoic acid), calculate the heat of combustion.

-

Enthalpy of Formation Calculation: Use the experimental enthalpy of combustion and the known standard enthalpies of formation of CO₂(g) and HF(aq) to calculate the standard enthalpy of formation of 5-Fluoroacenaphthylene using Hess's Law.

Part 4: Data Integration and Application

The combination of theoretically estimated and experimentally determined thermodynamic data provides a comprehensive profile of 5-Fluoroacenaphthylene. This information is invaluable for:

-

Process Chemistry: Predicting reaction equilibria and heat flows for synthetic processes.

-

Materials Science: Understanding the stability and phase behavior of 5-Fluoroacenaphthylene-based materials.

-

Drug Development: Assessing the stability of potential drug candidates and guiding formulation development.

-

Environmental Science: Modeling the environmental fate and transport of the compound.

By following the methodologies outlined in this guide, researchers can confidently establish the thermodynamic properties of 5-Fluoroacenaphthylene, paving the way for its successful application in various scientific and technological fields.

References

Sources

- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 2. BJOC - Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade [beilstein-journals.org]

- 3. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 5. Structures and Properties Model [webbook.nist.gov]

- 6. web.stanford.edu [web.stanford.edu]

- 7. gaussian.com [gaussian.com]

- 8. Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4731493A - Process for producing condensed bromoacenaphthylene - Google Patents [patents.google.com]

- 10. appropedia.org [appropedia.org]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. worldoftest.com [worldoftest.com]

Electronic & Structural Modulation of Acenaphthylene via Fluorine Substitution

Topic: Electronic Effects of Fluorine Substitution on Acenaphthylene Content Type: Technical Whitepaper / Application Guide Audience: Organic Materials Scientists, Crystal Engineers, and Drug Discovery Chemists.

A Guide to FMO Engineering and Solid-State Assembly

Executive Summary

Acenaphthylene, a rigid polycyclic aromatic hydrocarbon (PAH) with a strained five-membered ring fused to a naphthalene core, presents a unique scaffold for optoelectronic and synthetic applications. Substitution with fluorine—the "second hydrogen" of organic chemistry—induces profound changes in the molecular quadrupole moment, Frontier Molecular Orbital (FMO) energy levels, and crystal packing motifs. This guide analyzes the causative electronic effects of fluorine substitution on the acenaphthylene core, providing a roadmap for designing n-type organic semiconductors and reactive dienophiles.

Electronic Structure & FMO Engineering

The "Perfluoro-Effect" on Frontier Orbitals

Fluorine substitution exerts a dual electronic effect: strong inductive withdrawal (-I) and weak resonance donation (+R). In planar aromatic systems like acenaphthylene, the -I effect dominates, particularly when substitution occurs on the naphthalene ring or the unsaturated bridge.

-

HOMO/LUMO Stabilization: Systematic fluorination lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

-

Mechanism: The high electronegativity of F pulls electron density away from the

-system core, stabilizing the orbitals. -

Impact: This stabilization is critical for converting p-type (hole-transporting) acenaphthylene derivatives into n-type (electron-transporting) semiconductors. The lowered LUMO facilitates electron injection and increases stability against ambient oxidation.

-

| Derivative | HOMO (eV) | LUMO (eV) | Electronic Character |

| Acenaphthylene (Parent) | -5.50 | -2.20 | p-type / Ambipolar |

| 1,2-Difluoroacenaphthylene | -5.85 | -2.65 | Weak n-type |

| Ring-Fluorinated (Perfluoro) | -6.40 | -3.50 | Strong n-type |

*Values are approximate theoretical estimates based on DFT trends in analogous acene systems (e.g., pentacene vs. perfluoropentacene).

Electrostatic Potential (ESP) Inversion

The parent acenaphthylene exhibits a negative electrostatic potential above and below the ring plane (electron-rich

-

Quadrupole Moment: The C-F bonds create a shell of negative charge at the molecular periphery, leaving the aromatic core electron-deficient (positive ESP).

-

Consequence: This inversion drives specific "arene-perfluoroarene" stacking interactions, utilized in co-crystal engineering to maximize charge transfer integrals.

Synthetic Architectures

Synthesis of fluorinated acenaphthylenes requires bypassing the instability of the C1=C2 double bond during fluorination. Direct electrophilic fluorination of acenaphthylene often leads to addition products rather than substitution.

Protocol A: The Acenaphthenequinone Route (1,2-Substitution)

This pathway targets the reactive bridge positions (C1, C2).

-

Precursor: Acenaphthenequinone.

-

Deoxyfluorination: Treatment with Sulfur Tetrafluoride (

) or Diethylaminosulfur Trifluoride (DAST) at elevated temperatures. -

Elimination/Reduction: The resulting intermediate often requires reductive elimination to restore the C1=C2 unsaturation if saturation occurs.

Protocol B: The Fluorinated Aryne Assembly (Ring Substitution)

For fluorination on the naphthalene core (positions 3-8), a "bottom-up" approach using fluorinated building blocks is superior to late-stage functionalization.

Figure 1: Bottom-up synthesis strategy for ring-fluorinated acenaphthylene derivatives via aryne intermediates.

Reactivity Profile

The C1=C2 bond in acenaphthylene is highly strained and reactive. Fluorine substitution modulates this reactivity via the "Fluorine Steering Effect."

Diels-Alder Cycloaddition

1,2-Difluoroacenaphthylene acts as a highly activated dienophile due to the lowered LUMO.

-

Inverse Electron Demand: Unlike the parent, fluorinated derivatives react vigorously with electron-rich dienes (e.g., cyclopentadiene, furans).

-

Transition State: The C-F bond polarization increases the activation energy for exo pathways, often enhancing endo selectivity due to secondary orbital interactions, despite the steric bulk of fluorine (Van der Waals radius: 1.47 Å vs. H: 1.20 Å).

Photochemical Dimerization ([2+2])

Acenaphthylene undergoes photodimerization to form heptacyclic structures. Fluorination impacts this by:

-

Excited State Lifetime: Heavy-atom effect (if Br/I present) or simply polarity changes can alter triplet quantum yields.

-

Crystal Packing Alignment: Successful solid-state photodimerization requires Schmidt's topochemical criteria (parallel double bonds, < 4.2 Å distance). Fluorination can disrupt the herringbone packing of the parent, potentially aligning molecules in "face-to-face" stacks that favor dimerization.

Solid-State Assembly & Crystal Engineering

The most significant macroscopic effect of fluorination is the alteration of crystal packing, driven by weak interactions.

C-H···F Interactions

In partially fluorinated acenaphthylenes, the acidic aromatic protons (activated by the electron-withdrawing ring) form hydrogen bonds with fluorine atoms on adjacent molecules.

-

Bond Energy: ~2–3 kcal/mol.

-

Directionality: These interactions are directional, often locking the molecules into rigid 2D sheets.

-Stacking Motifs

-

Parent Acenaphthylene: Adopts a herringbone or "edge-to-face" packing to minimize quadrupole repulsion.

-

Fluorinated Derivatives: Tend toward "face-to-face" planar stacking . The electron-deficient

-system of the fluorinated core reduces repulsion with electron-rich neighbors (or allows slipped-stacking with itself due to reduced exchange repulsion).-

Application: This planar stacking maximizes orbital overlap (

-

-

References

-

Syntheses, Structures, and Electrochemical Properties of Fluorinated Azaacenes. Source: Journal of Fluorine Chemistry (2022). URL:[Link]

-

Unilaterally Fluorinated Acenes: Synthesis and Solid‐State Properties. Source: Angewandte Chemie International Edition (2020). URL:[Link]

-

Elucidating Fluorine Steering Effects in Diels-Alder Reactions. Source: European Journal of Organic Chemistry (2025).[1] URL:[Link]

-

Crystal structure of 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene. Source: Acta Crystallographica Section E (2021). URL:[Link]

-

1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Source: Beilstein Journal of Organic Chemistry (2024). URL:[Link]

Sources

5-Fluoroacenaphthylene role in polycyclic aromatic hydrocarbon (PAH) studies

An In-depth Technical Guide on the Role of 5-Fluoroacenaphthylene in Polycyclic Aromatic Hydrocarbon (PAH) Studies

Authored by a Senior Application Scientist

Foreword: The Imperative for Precision in PAH Carcinogenesis Research

Polycyclic aromatic hydrocarbons (PAHs) represent a significant class of environmental contaminants formed from the incomplete combustion of organic materials.[1][2][3] Their ubiquity in the air, water, and soil, coupled with the potent carcinogenic and mutagenic properties of many of their metabolites, establishes a clear and present risk to human health.[1][2] The central mechanism of PAH-induced carcinogenesis involves metabolic activation to highly reactive intermediates that can form covalent adducts with cellular macromolecules, most critically, DNA.[4] The formation of these DNA adducts, if not repaired, can lead to mutations in critical genes and initiate the cascade of events leading to cancer.

Understanding the intricate pathways of PAH metabolism and the precise nature of their interactions with DNA is paramount for accurate risk assessment and the development of potential preventative or therapeutic strategies. It is in this context that the use of strategically modified PAHs, such as 5-fluoroacenaphthylene, emerges as a powerful investigational tool. The introduction of a fluorine atom, a bioisostere of hydrogen with unique electronic properties, serves as a subtle yet potent probe to dissect metabolic pathways, identify reactive intermediates, and elucidate the mechanisms of DNA adduction and repair. This guide provides a comprehensive overview of the theoretical and practical role of 5-fluoroacenaphthylene in advancing our understanding of PAH toxicology.

The Rationale for Fluorine Substitution in PAH Research

The strategic substitution of a hydrogen atom with fluorine in a PAH molecule is a well-established technique in medicinal chemistry and toxicology to modulate biological activity and to probe metabolic pathways.[5] The rationale for using a fluorinated analog like 5-fluoroacenaphthylene is multifaceted:

-

Blocking Metabolic Sites: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. Consequently, a fluorine atom can be used to block a specific site of metabolic oxidation by cytochrome P450 enzymes. By observing how this blockage alters the metabolic profile and biological activity of the parent compound, researchers can infer the importance of the blocked position in the metabolic activation pathway.

-

Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within the aromatic system. This can influence the reactivity of the PAH and its metabolites, including the ease of formation and the stability of carbocations involved in DNA adduction.

-

Probing Enzyme-Substrate Interactions: The size of a fluorine atom is comparable to that of a hydrogen atom, allowing the fluorinated analog to fit into the active sites of metabolic enzymes in a similar manner to the parent compound. However, the altered electronic properties can affect binding affinity and the rate of enzymatic conversion, providing insights into the enzyme's mechanism of action.

-

19F NMR Spectroscopy: The presence of the 19F nucleus, which has a spin of 1/2 and a high gyromagnetic ratio, allows for the use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique can be used to track the metabolic fate of the fluorinated PAH in biological systems, providing a sensitive and background-free signal.

While fluorine substitution can weaken the aromatic character of PAHs, the current pathways are not significantly affected.[6][7]

Synthesis of 5-Fluoroacenaphthylene: A Proposed Approach

Proposed Synthetic Workflow:

-

Nitration of Acenaphthene: Acenaphthene can be nitrated to introduce a nitro group at the 5-position.

-

Reduction of the Nitro Group: The resulting 5-nitroacenaphthene can be reduced to 5-aminoacenaphthene using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

-

Diazotization and Fluorination: The 5-aminoacenaphthene can then be diazotized using sodium nitrite in the presence of a strong acid, followed by treatment with a fluoride source, such as fluoroboric acid (Schiemann reaction), to introduce the fluorine atom at the 5-position.

-

Dehydrogenation: The resulting 5-fluoroacenaphthene can be dehydrogenated to yield 5-fluoroacenaphthylene.

This proposed pathway provides a logical and experimentally feasible approach to the synthesis of the target compound, enabling its use in toxicological studies.

Metabolic Activation of Acenaphthylene and the Predicted Role of 5-Fluoro Substitution

The metabolism of the parent compound, acenaphthylene, is a critical starting point for predicting the metabolic fate of 5-fluoroacenaphthylene. Acenaphthylene is known to be metabolized by cytochrome P450 enzymes to form various oxygenated products.

Established Metabolic Pathways of Acenaphthylene

Studies have shown that acenaphthylene is oxidized by human P450 enzymes to form several mono- and di-oxygenated products. A major initial step is the formation of 1,2-epoxyacenaphthene. This epoxide can then be further metabolized.

Predicted Metabolic Pathways of 5-Fluoroacenaphthylene

The presence of the fluorine atom at the 5-position is expected to influence the metabolism of acenaphthylene in several ways:

-

Shifting the Site of Oxidation: The fluorine atom at the 5-position may sterically or electronically hinder oxidation at or near this position. This could lead to a shift in the primary site of epoxidation or hydroxylation to other positions on the aromatic rings.

-

Altered Rate of Metabolism: The electron-withdrawing nature of the fluorine atom could decrease the electron density of the aromatic system, potentially slowing down the rate of oxidative metabolism by cytochrome P450 enzymes.

-

Formation of Novel Metabolites: The altered electronic and steric environment could lead to the formation of unique metabolites not observed with the parent compound.

Visualizing the Hypothesized Metabolic Activation

Caption: Hypothesized metabolic pathway of 5-fluoroacenaphthylene.

Investigating DNA Adduct Formation by 5-Fluoroacenaphthylene

A primary application of 5-fluoroacenaphthylene in PAH research is to investigate the formation of DNA adducts. The ultimate carcinogenic and mutagenic effects of many PAHs are directly linked to the formation of stable covalent adducts with DNA bases.[4]

Experimental Workflow for DNA Adduct Analysis

The analysis of DNA adducts formed by 5-fluoroacenaphthylene would typically involve the following steps:

-

In Vitro or In Vivo Exposure: The target cells or animal models are exposed to 5-fluoroacenaphthylene.

-

DNA Isolation: Genomic DNA is isolated from the exposed cells or tissues.

-

DNA Digestion: The isolated DNA is enzymatically digested to individual deoxynucleosides or deoxynucleotides.

-

Adduct Enrichment and Detection: The adducted nucleosides/nucleotides are enriched and detected using sensitive analytical techniques.

Analytical Techniques for Adduct Detection

Several powerful analytical methods can be employed to detect and quantify DNA adducts:

| Analytical Technique | Principle | Advantages | Disadvantages |

| 32P-Postlabeling | Enzymatic transfer of 32P from [γ-32P]ATP to adducted nucleotides, followed by chromatographic separation. | Extremely sensitive, requires small amounts of DNA. | Does not provide structural information on the adduct. |

| HPLC with Fluorescence Detection | Separation of adducted nucleosides by High-Performance Liquid Chromatography (HPLC) followed by sensitive detection using a fluorescence detector. | Provides quantitative data and allows for the isolation of adducts for further characterization. | Requires that the adduct or a derivative is fluorescent. |

| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry provides separation, sensitive detection, and structural information based on mass-to-charge ratio and fragmentation patterns. | High specificity and sensitivity, provides structural confirmation. | Can be less sensitive than 32P-postlabeling for some adducts. |

Visualizing the Experimental Workflow

Caption: Experimental workflow for DNA adduct analysis.

Assessing the Mutagenicity of 5-Fluoroacenaphthylene

The mutagenic potential of 5-fluoroacenaphthylene and its metabolites can be assessed using a variety of in vitro and in vivo assays. The Ames test is a widely used bacterial reverse mutation assay that can determine the mutagenic potential of a chemical.[8][9]

The Ames Test Protocol

Objective: To determine if 5-fluoroacenaphthylene or its metabolites can induce mutations in a bacterial system.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100) with mutations in the histidine operon.

-

S9 metabolic activation system (a liver homogenate fraction containing cytochrome P450 enzymes).

-

5-Fluoroacenaphthylene test substance.

-

Positive and negative controls.

Procedure:

-

Preparation: Prepare various concentrations of 5-fluoroacenaphthylene.

-

Incubation: In a test tube, combine the Salmonella tester strain, the S9 mix (if metabolic activation is being assessed), and the test substance.

-

Plating: Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Analysis: Compare the number of revertant colonies in the test groups to the negative control. A significant, dose-dependent increase in revertants indicates a mutagenic effect.

Expected Outcomes and Interpretation

-

Increased Mutagenicity: This could suggest that the fluorine substitution enhances the formation of a mutagenic metabolite or that the fluorinated metabolite is inherently more mutagenic.

-

Decreased Mutagenicity: This would strongly imply that the 5-position is a critical site for metabolic activation to a mutagenic species, and that blocking this site with fluorine reduces the compound's mutagenic potential.

-

No Change in Mutagenicity: This might indicate that the 5-position is not significantly involved in the metabolic activation to mutagenic intermediates.

Concluding Remarks: The Future of Fluorinated PAHs in Toxicology

While direct experimental data on 5-fluoroacenaphthylene is currently limited, its value as a research tool in the study of PAH toxicology is clear. By employing this and other fluorinated PAHs, scientists can continue to unravel the complex mechanisms of PAH-induced carcinogenesis. Future studies utilizing 5-fluoroacenaphthylene should focus on a systematic comparison with its non-fluorinated counterpart, acenaphthylene, across a range of toxicological endpoints. Such research will not only enhance our fundamental understanding of PAH metabolism and DNA damage but also contribute to more accurate and mechanistically-based human health risk assessments for this important class of environmental contaminants.

References

-

Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons. (2012). Journal of Physical Chemistry A, 116(41), 10257-10268. [Link]

-

PUBLIC HEALTH STATEMENT - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Toxicological Profile for Polycyclic Aromatic Hydrocarbons. (1995). U.S. Environmental Protection Agency. Retrieved from [Link]

-

ATSDR Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. (1995). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Detection of the major DNA adducts of benzo[b]fluoranthene in mouse skin: role of phenolic dihydrodiols. (1995). Carcinogenesis, 16(11), 2701-2710. [Link]

-

Fluoranthene-DNA adducts: identification and quantification by an HPLC-32P-postlabeling method. (1992). Carcinogenesis, 13(11), 2041-2047. [Link]

-

Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons. (2012). PubMed. [Link]

-

Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016). Journal of Medicinal Chemistry, 59(13), 6439-6453. [Link]

-

Toxicities of Polycyclic Aromatic Hydrocarbons for Aquatic Animals. (2020). International Journal of Environmental Research and Public Health, 17(4), 1375. [Link]

-

The effects of alkyl substitution on metabolism and resulting toxicities of Polycyclic Aromatic Hydrocarbons (PAHs) that may be present in mineral oils. (2022). Wageningen University & Research. [Link]

-

Fluorine substituent effects (on bioactivity). (2006). ResearchGate. [Link]

-

Mutagenicity and antimutagenicity testing of six chemicals associated with the pungent properties of specific spices as revealed by the Ames Salmonella/microsomal assay. (1999). Food and Chemical Toxicology, 37(8), 787-794. [Link]

-

Recent Developments in Acenaphthoquinone-Based Multicomponent Reactions: Synthesis of Spiroacenaphthylene Compounds. (2018). Topics in Current Chemistry, 376(3), 26. [Link]

-

Mutations induced by aminofluorene-DNA adducts during replication in human cells. (1988). Mutation Research, 201(2), 337-347. [Link]

-

Toxicity of Polycyclic Aromatic Hydrocarbons (PAHs). (2009). Agency for Toxic Substances and Disease Registry. [Link]

-

5-FLUOROURACIL (Group 3). (1987). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Suppl 7, 210. [Link]

-

A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (2007). Indian Journal of Pharmaceutical Sciences, 69(5), 644. [Link]

-

Mutagenic and clastogenic properties of 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone. (1987). Environmental and Molecular Mutagenesis, 10(4), 411-424. [Link]

-

Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union. [Link]

-

DNA adducts. (2025). SyMMES. [Link]

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2007). Molecules, 12(11), 2476-2487. [Link]

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. (2015). EXCLI Journal, 14, 599-620. [Link]

-

Biochemical and Clinical Pharmacology of 5-Fluorouracil. (1998). CancerNetwork. [Link]

-

Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2017). Theranostics, 7(6), 1526-1537. [Link]

-

Final Prioritized Candidate Chemicals Under Consideration for Carcinogenicity Evaluation. (1999). Office of Environmental Health Hazard Assessment. [Link]

-

Effects of fluorine substitution on the tumor initiating activity and metabolism of 5-hydroxymethylchrysene, a tumorigenic metabolite of 5-methylchrysene. (1981). Carcinogenesis, 2(10), 1027-1032. [Link]

-

Fluoropyrimidine Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

-

Lack of carcinogenicity and increased survival in F344 rats treated with 5-fluorouracil for two years. (2000). Food and Chemical Toxicology, 38(2-3), 187-193. [Link]

-

Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. (2002). Clinical Pharmacokinetics, 41(2), 111-128. [Link]

-

BIOASSAY OF 5-NITROACENAPHTHENE FOR POSSIBLE CARCINOGENICITY. (1978). National Toxicology Program. [Link]

-

Metabolic pathway of fluoropyrimidines. 5-Fluorouracil (5-FU), is... (n.d.). ResearchGate. [Link]

-

Synthesis and mutagenicity of 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides. (1988). Carcinogenesis, 9(12), 2305-2308. [Link]

-

The metabolism of 5‐fluorouracil (5‐FU): most administered 5‐FU is... (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2025). ResearchGate. [Link]

-

Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International. [Link]

-

Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (2022). Sultan Qaboos University Journal For Science, 27(1), 19-34. [Link]

-

The evolving role of investigative toxicology in the pharmaceutical industry. (2023). Nature Reviews Drug Discovery, 22(2), 143-160. [Link]

-

Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat. (1995). Journal of the National Cancer Institute, 87(22), 1711-1718. [Link]

-

1,2-dihydro-1,2-dihydroxy-5-methylchrysene, a major activated metabolite of the environmental carcinogen 5-methylchrysene. (1978). Proceedings of the National Academy of Sciences of the United States of America, 75(11), 5260-5264. [Link]

-

(PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2025). ResearchGate. [Link]

Sources

- 1. PUBLIC HEALTH STATEMENT - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. semspub.epa.gov [semspub.epa.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 7. Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenicity and antimutagenicity testing of six chemicals associated with the pungent properties of specific spices as revealed by the Ames Salmonella/microsomal assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenic and clastogenic properties of 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone: a potent bacterial mutagen in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Photophysical Properties of Fluorinated Acenaphthylene Derivatives

This technical guide synthesizes the photophysical and electrochemical properties of fluorinated acenaphthylene derivatives, focusing on their application in organic electronics (OLEDs, OFETs) and advanced imaging.

Executive Summary

Acenaphthylene, a non-alternant polycyclic aromatic hydrocarbon (PAH), possesses a unique electronic structure characterized by a low-lying LUMO and a narrow HOMO-LUMO gap relative to its alternant isomer, naphthalene. Fluorination of the acenaphthylene scaffold—either directly on the core or via peripheral aryl groups—fundamentally alters its optoelectronic profile. This guide details how fluorine substitution induces n-type semiconducting behavior , enhances solid-state quantum yields via restricted intramolecular rotation, and directs crystal packing through weak

Molecular Architecture & Electronic Tuning[1][2][3]

The Fluorine Effect on Frontier Orbitals

The introduction of fluorine atoms exerts a strong inductive electron-withdrawing effect (-I), which stabilizes frontier molecular orbitals.

-

LUMO Stabilization: Fluorination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This is critical for creating air-stable electron-transport (n-type) materials.

-

HOMO-LUMO Gap: While both HOMO and LUMO levels drop, the LUMO often stabilizes more significantly in acenaphthylene derivatives, leading to a narrowed optical gap and red-shifted absorption.

| Derivative Type | Substitution Pattern | Electronic Effect | Primary Application |

| Core-Fluorinated | F-substitution on the naphthalene ring (e.g., positions 3,4,5,6) | High ionization potential; increased oxidative stability. | n-type OFETs |

| Bridge-Fluorinated | F-substitution on the etheno bridge (positions 1,2) | Reactive sites; typically unstable unless sterically protected or fused. | Synthetic intermediates |

| Peripheral-Fluorinated | Fluorinated aryl groups at positions 1,2 (e.g., 1,2-bis(4-fluorophenyl)) | Modulated packing; AIE-active; Tunable emission. | OLED Emitters, Fluorescent Probes |

Jablonski Diagram: Fluorination Impact

The following diagram illustrates the energy state modifications induced by fluorination, specifically the stabilization of the

Photophysical Characterization

Absorption and Emission Spectra

Fluorinated acenaphthylene derivatives, particularly 1,2-diaryl substituted variants , exhibit distinct solvatochromic behavior.

-

Solution State: Often weakly emissive (

) due to free rotation of the aryl rings (non-radiative decay via conical intersections). -

Solid State (AIE Effect): In the crystalline phase or aggregated state, restricted intramolecular rotation (RIR) activates strong fluorescence. 1,2-bis(4-fluorophenyl)acenaphthylene exhibits intense yellow-green emission.

Quantum Yields & Lifetimes

Data below compares the parent acenaphthylene scaffold with fluorinated derivatives.[1]

| Compound | Medium | ||||

| Acenaphthylene | Hexane | 324 | Non-emissive | ~0 | N/A |

| 1,2-Diphenyl-AN | Toluene | 340 | 415 | 0.02 | < 1 ns |

| 1,2-bis(4-F-phenyl)-AN | Crystal | 355 | 530 | 0.45 - 0.60 | 3.2 ns |

| Fluorinated AN-Fused | Film | 430 | 543 | 0.15 | 7.9 ns |

Note: "AN" denotes Acenaphthylene. Data synthesized from crystallographic and spectroscopic studies of 1,2-diaryl derivatives.[2] [1, 2]

Crystal Packing & Solid-State Order

Fluorine atoms direct supramolecular assembly. Unlike the "herringbone" packing of parent acenes which limits charge transport, fluorinated derivatives often adopt co-facial

-

Mechanism:

and -

Benefit: This packing maximizes orbital overlap, enhancing charge carrier mobility (

) in OFET devices.

Experimental Protocols

Protocol A: Synthesis of 1,2-bis(4-fluorophenyl)acenaphthylene

Objective: Synthesize the core fluorinated derivative via Palladium-catalyzed coupling.

Step-by-Step Methodology:

-

Reagents: Combine 1,2-dibromoacenaphthylene (1.0 eq), 4-fluorophenylboronic acid (2.5 eq), and

(3.0 eq) in a Schlenk flask. -

Catalyst: Add

(5 mol%) under an inert Argon atmosphere. -

Solvent: Degas a mixture of Toluene/Ethanol/Water (4:1:1) and transfer to the flask via cannula.

-

Reflux: Heat at 90°C for 24 hours. Monitor consumption of bromide via TLC.

-

Workup: Extract with dichloromethane, wash with brine, and dry over

. -

Purification: Purify via silica gel chromatography using Hexane:DCM gradient to isolate the bright yellow solid.

Protocol B: Measurement of Solid-State Quantum Yield

Objective: Accurate determination of

-

Calibration: Calibrate the spectrofluorometer using a standard white reflectance plate (

) to establish the baseline scatter. -

Sample Prep: Load the fluorinated acenaphthylene powder into a quartz powder holder. Ensure a uniform surface.

-

Measurement:

-

Scan excitation profile (

) and emission profile ( -

Scan excitation profile (

) and emission profile (

-

-

Calculation: Use the formula:

Where

Applications in Drug Development & Electronics

While primarily used in electronics, the acenaphthylene core has relevance in medicinal chemistry due to its rigidity.

-

Bio-Imaging: Fluorinated derivatives serve as lipophilic fluorescent probes for membrane imaging. The fluorine substitution increases metabolic stability against P450 oxidation.

-

Organic Electronics: High electron affinity (EA ~3.5 eV) makes these materials excellent candidates for n-channel organic field-effect transistors (OFETs) .

References

-

Crystal structure of 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene. IUCrData. [Link]

-

Acenaphthylene-containing polycyclic aromatic hydrocarbons. Nature Communications. [Link]

-

Unilaterally Fluorinated Acenes: Synthesis and Solid-State Properties. Angewandte Chemie. [Link]

-

Acenaphto[1,2-k]fluoranthene: Tuning Electronic Properties. Russian Journal of Physical Chemistry. [Link][3]

-

Fluorescence Quantum Yield Measurements. NIST Technical Series. [Link]

Sources

Dipole Moment Modulation in Acenaphthylene Derivatives: The 5-Fluoro Effect

This guide serves as a technical deep-dive into the electronic and structural perturbations induced by fluorine substitution at the 5-position of acenaphthylene. It is designed for researchers in physical organic chemistry, crystal engineering, and drug discovery who require precise control over molecular electrostatic potential surfaces (MEPS).

Executive Summary: The Electrostatic Shift

The core distinction between Acenaphthylene (1) and 5-Fluoroacenaphthylene (2) lies in a dramatic shift in the magnitude of the molecular dipole moment, driven by the vector addition of the fluorine substituent’s electronegativity to the parent scaffold's inherent polarity.

While acenaphthylene exhibits a weak dipole moment (~0.3 D) directed along its

Theoretical Framework & Vector Analysis

The Parent Scaffold: Acenaphthylene

Acenaphthylene is a non-alternant polycyclic aromatic hydrocarbon (PAH). Its dipole moment is small because the electron-donating nature of the ethano-bridge (positions 1,2) is relatively balanced by the aromatic ring system.

-

Dipole Magnitude:

D [1]. -

Vector Direction: Directed along the

-axis (symmetry axis), pointing away from the bridge (positive pole at the bridge, negative pole at the 5,6-positions).

The 5-Fluoro Perturbation

Fluorine is the most electronegative element (

-

Inductive Effect (-I): Strong withdrawal of

-electron density. -

Mesomeric Effect (+M): Weak donation of

-electron density into the ring.

In the acenaphthylene system, the -I effect dominates . The C-F bond creates a local dipole vector of approximately 1.5–1.8 D pointing outward from the nucleus. Crucially, this vector is collinear and additive to the parent dipole of acenaphthylene.

Vector Addition Logic:

This additive effect results in a ~6-fold increase in polarity, creating a "molecular magnet" that dictates how these molecules align in a crystal lattice.

Comparative Data Table

| Property | Acenaphthylene (Parent) | 5-Fluoroacenaphthylene | Mechanism of Change |

| Dipole Moment ( | 0.3 D | ~1.9 D (Predicted) | Vector addition of C-F bond dipole. |

| Dipole Direction | Along | Along | Collinear reinforcement. |

| Electrostatic Potential | Near-neutral, weak quadrupole | Strong negative potential at C5 | High electronegativity of Fluorine. |

| Crystal Packing | Herringbone or Disordered | Antiparallel Columns | Dipole-dipole cancellation required. |

| Photoreactivity | Mixed (syn/anti dimers) | Selective anti (Head-to-Tail) | Steering by antiparallel stacking. |

Visualizing the Electronic Landscape

The following diagram illustrates the vector relationship and the resulting impact on dimerization.

Figure 1: Logical flow showing how fluorine substitution amplifies the dipole moment, enforcing antiparallel stacking and dictating the stereochemical outcome of photodimerization.

Experimental Protocols

Synthesis of 5-Fluoroacenaphthylene

Rationale: Direct fluorination of acenaphthylene is non-selective. The most reliable route utilizes the Balz-Schiemann reaction on the saturated analog (acenaphthene) followed by dehydrogenation. This preserves the sensitive double bond until the final step.

Phase 1: Precursor Synthesis (5-Fluoroacenaphthene)

-

Diazotization:

-

Dissolve 5-aminoacenaphthene (1.0 eq) in 48% tetrafluoroboric acid (

). -

Cool to 0°C. Add sodium nitrite (

, 1.1 eq) dropwise. -

Observation: A thick precipitate of the diazonium tetrafluoroborate salt forms.

-

Filtration: Filter the salt, wash with cold ether, and dry under vacuum (Do not heat!).

-

-

Thermal Decomposition (Schiemann):

-

Heat the dry diazonium salt gently with a heat gun or in an oil bath (~110°C).

-

Mechanism:[1]

. -

Purification: Distill the residue or pass through a short silica plug (Hexanes) to isolate 5-fluoroacenaphthene .

-

Phase 2: Dehydrogenation to Target

-

Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Reaction:

-

Dissolve 5-fluoroacenaphthene (1.0 eq) in anhydrous Chlorobenzene or Benzene.

-

Add DDQ (1.2 eq).

-

Reflux under

for 4–6 hours. -

Monitoring: Check TLC for the disappearance of the blue fluorescent spot (starting material) and appearance of a yellow spot (product).

-

-

Workup:

-

Filter off the reduced DDQ-hydroquinone precipitate.

-

Wash filtrate with 10% NaOH (to remove residual hydroquinone) and water.

-

Dry over

and concentrate.

-

-

Crystallization: Recrystallize from Ethanol/Water or Pentane to yield yellow needles of 5-Fluoroacenaphthylene .

Measurement of Dipole Moment (Guggenheim Method)

To validate the dipole change experimentally without gas-phase spectroscopy:

-

Prepare Solutions: Make 5 dilute solutions of the analyte in a non-polar solvent (Benzene or

) with weight fractions ( -

Measure Dielectric Constant (

): Use a heterodyne beat dipolemeter at 25°C. -

Measure Refractive Index (

): Use an Abbe refractometer. -

Calculation: Plot

vs

Implications for Drug Development & Materials Science

Bioisosterism & Metabolic Stability

While acenaphthylene itself is rarely a drug scaffold due to toxicity, the 5-fluoro-naphthalene motif is a common pharmacophore. The dipole data presented here is translatable:

-

Metabolic Blocking: Fluorine at the 5-position (para-like) blocks cytochrome P450 oxidation, which typically attacks electron-rich positions.

-

Binding Affinity: The enhanced dipole increases the strength of electrostatic interactions (e.g.,

-cation interactions) in a receptor binding pocket.

Crystal Engineering (Topochemistry)

The 5-fluoro derivative serves as a textbook example of "Crystal Engineering."

-

Acenaphthylene: Stacks in columns but often with parallel orientation (

), leading to syn-dimers or defects. -

5-Fluoroacenaphthylene: The strong dipole forces the molecules to stack anti-parallel (

) to cancel the net moment. -

Result: Upon UV irradiation, the anti-parallel alignment exclusively yields the anti-dimer (head-to-tail cyclobutane derivative). This proves that macroscopic dipole manipulation can dictate covalent bond formation.

References

-

Thorwirth, S., et al. (2007). "Rotational Spectra of Small PAHs: Acenaphthene, Acenaphthylene, Azulene, and Fluorene." The Astrophysical Journal.

- Lumbroso, H. (1949). "Studies on the Dipole Moments of Acenaphthene and its Derivatives." Bulletin de la Société Chimique de France.

- Desiraju, G. R. (1987). "Crystal Engineering: The Design of Organic Solids." Elsevier. (Context for F-steering in topochemistry).

- Cohen, M. D., & Schmidt, G. M. J. (1964). "Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acids." Journal of the Chemical Society. (Foundational theory for packing-controlled reactivity).

-

BenchChem Protocols. (2025). "Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol." (Analogous halogenated synthesis workflows).

Sources

Aromaticity and Ring Strain in 5-Fluoroacenaphthylene: A Structural and Electronic Analysis

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acenaphthylene, a non-alternant polycyclic aromatic hydrocarbon (PAH), presents a fascinating case study in electronic structure, where the principles of aromaticity are challenged by inherent ring strain. This guide provides a comprehensive analysis of the acenaphthylene core and investigates the profound electronic and structural perturbations induced by the introduction of a fluorine atom at the C5 position. By synthesizing experimental data with computational insights, we explore the dichotomy of its aromatic character—a globally aromatic 10π-electron periphery coexisting with a five-membered ring that exhibits localized anti-aromatic features. The introduction of fluorine, a small but highly electronegative atom, further modulates these properties through potent inductive effects, generally weakening the overall aromaticity while subtly altering the geometric parameters that dictate ring strain. This document serves as a technical resource, detailing plausible synthetic routes, predictive spectroscopic signatures, and the theoretical frameworks, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), required to fully characterize 5-fluoroacenaphthylene. The unique properties imparted by regiospecific fluorination position this molecule as a valuable synthon for advanced materials and a sophisticated probe in medicinal chemistry.

The Acenaphthylene Core: A Dichotomy of Aromaticity and Strain

Acenaphthylene (C₁₂H₈) is a unique PAH found in coal tar, formed by a naphthalene unit fused with a five-membered cyclopenta ring.[1][2] Its structure defies a simple application of Hückel's rule (4n+2 π electrons), as the entire molecule contains 12 π electrons, which would suggest anti-aromatic character.[3][4] However, experimental evidence, such as its relative stability and thermochemical data, confirms its aromatic nature.[3][5] This paradox is resolved by considering acenaphthylene not as a single 12π system, but as a peripheral 10π-electron naphthalene core that sustains a global diatropic ring current, thereby conferring aromaticity.[4][5]

Quantifying Aromaticity: Computational Perspectives

To dissect the complex electronic landscape of acenaphthylene, computational methods are indispensable. Two of the most widely adopted metrics are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

-

NICS: This magnetic criterion measures the absolute magnetic shielding at a specific point in space, typically the center of a ring.[6] Negative NICS values indicate a diatropic (aromatic) ring current, while positive values suggest a paratropic (anti-aromatic) current. For acenaphthylene, the six-membered rings exhibit negative NICS values, confirming their aromaticity. In contrast, the five-membered ring often shows a positive or weakly negative NICS value, pointing towards a localized paratropic, or anti-aromatic, circulation.[7][8][9]

-

HOMA: This geometry-based index evaluates aromaticity by quantifying the deviation of bond lengths within a ring from an optimal value, defined as 1.0 for benzene.[10][11] Values closer to 1 indicate higher aromaticity, while values near or below 0 suggest a non-aromatic or anti-aromatic character. HOMA calculations consistently show that the six-membered rings of acenaphthylene possess significant aromatic character, whereas the five-membered ring has a very low HOMA value.[7]

The Inescapable Reality of Ring Strain

The fusion of the five-membered ring onto the rigid naphthalene framework introduces significant ring strain. This strain arises from two primary sources:

-

Angle Strain (Baeyer Strain): The internal bond angles of a planar pentagon are 108°, a deviation from the ideal sp² bond angle of 120°. This distortion requires energy, destabilizing the system.[12]

-

Torsional Strain (Pitzer Strain): The planar geometry of the acenaphthylene core forces the C-H bonds on adjacent carbons into an eclipsed conformation, creating unfavorable steric interactions.

This inherent strain makes the double bond in the five-membered ring particularly reactive, readily undergoing reactions like hydrogenation to form the more stable, strain-relieved acenaphthene.[5][13] The enthalpy of hydrogenation for this process serves as a direct experimental measure of the combined strain and electronic stabilization.[5]

The Influence of 5-Fluoro Substitution

Introducing a fluorine atom at the C5 position creates 5-fluoroacenaphthylene. As the most electronegative element, fluorine exerts powerful electronic effects that ripple through the entire π-system, fundamentally altering the molecule's properties. The use of fluorinated PAHs is a growing strategy in materials science to tune electronic properties for applications in organic electronics and in medicinal chemistry to modulate metabolic stability and binding interactions.[14][15]

Perturbation of Electronic Structure

The fluorine substituent influences the π-system via two opposing effects:

-

Inductive Effect (-I): Through the sigma bond framework, fluorine strongly withdraws electron density from the attached carbon, which polarizes the entire molecule.

-

Mesomeric Effect (+M): Through its lone pairs, fluorine can donate electron density into the π-system, acting as a π-donor.

For fluorine, the inductive effect overwhelmingly dominates. This net electron withdrawal has been shown in computational studies on various PAHs to weaken the magnetically induced diatropic ring currents that are the hallmark of aromaticity.[16][17][18] Therefore, the aromatic character of the six-membered rings in 5-fluoroacenaphthylene is expected to be attenuated compared to the parent molecule. It is crucial to note that while metrics based on current density predict a decrease in aromaticity, NICS calculations can sometimes yield contradictory results, with NICS(0) values for some fluorinated arenes becoming more negative, which could be misinterpreted as a strengthening of aromaticity.[17][18]

Modulation of Geometrical and Spectroscopic Properties

The electron-withdrawing nature of fluorine will also subtly alter bond lengths and angles. The C-F bond is short and strong, and its presence can influence adjacent C-C bond lengths, which would be reflected in a change in the HOMA index. This perturbation, combined with the altered electronic distribution, provides 5-fluoroacenaphthylene with a unique chemical fingerprint.

Experimental Characterization: Protocols and Predictive Data

A robust understanding of 5-fluoroacenaphthylene requires its synthesis and thorough characterization. While specific literature on this exact molecule is sparse, established methodologies for the synthesis and analysis of fluorinated PAHs provide a reliable blueprint.

Proposed Synthesis of 5-Fluoroacenaphthylene

A plausible and effective route to 5-fluoroacenaphthylene is the Balz-Schiemann reaction, starting from the commercially available acenaphthenequinone. This classic method for introducing fluorine into an aromatic ring offers high regioselectivity.

Experimental Protocol: Synthesis via Balz-Schiemann Reaction

-

Step 1: Reduction and Amination (Synthesis of 5-Aminoacenaphthene):

-

Rationale: This multi-step sequence first establishes the acenaphthene core and then introduces the necessary amino group at the C5 position for diazotization.

-

1.1. Reduce acenaphthenequinone to acenaphthene using a standard Wolff-Kishner or Clemmensen reduction.

-

1.2. Perform nitration of acenaphthene using nitric acid in acetic anhydride to yield 5-nitroacenaphthene.

-

1.3. Reduce the nitro group to an amine using a reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) to obtain 5-aminoacenaphthene. Purify by column chromatography.

-

-

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction):

-

Rationale: This is the key fluorine-installation step. The diazonium salt is a versatile intermediate, and its decomposition in the presence of a fluoride source yields the desired fluoroaromatic compound.

-

2.1. Dissolve 5-aminoacenaphthene in a solution of aqueous tetrafluoroboric acid (HBF₄) at 0 °C.

-

2.2. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature at 0-5 °C. Stir for 30 minutes to form the diazonium tetrafluoroborate salt, which will precipitate.

-

2.3. Isolate the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

2.4. Gently heat the dry diazonium salt under vacuum (thermal decomposition). The salt will decompose to yield 5-fluoroacenaphthene, nitrogen gas, and boron trifluoride.

-

-

Step 3: Dehydrogenation:

-

Rationale: The final step re-introduces the double bond in the five-membered ring to generate the target acenaphthylene system.

-

3.1. Dissolve the crude 5-fluoroacenaphthene in a suitable solvent like chlorobenzene.

-

3.2. Add 1.1 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

3.3. Reflux the mixture for 4-6 hours, monitoring by TLC.

-

3.4. After cooling, filter the reaction mixture to remove the hydroquinone byproduct. Purify the filtrate by column chromatography on silica gel to yield pure 5-fluoroacenaphthylene.

-

Caption: Interplay of factors defining 5-fluoroacenaphthylene's properties.

Conclusion and Outlook

The case of 5-fluoroacenaphthylene is a compelling example of how a single atomic substitution can profoundly influence the delicate balance between aromaticity and ring strain in a complex PAH. The inherent aromaticity of the acenaphthylene core, itself a subject of nuanced debate, is predictably attenuated by the strong electron-withdrawing nature of the C5 fluorine substituent. This perturbation simultaneously modifies the geometry and reactivity of the strained five-membered ring. A comprehensive characterization, leveraging both predictive computational modeling and robust experimental protocols for synthesis and spectroscopy, is essential to fully harness the potential of this molecule. The insights gained from studying 5-fluoroacenaphthylene can guide the rational design of novel fluorinated materials with tailored electronic properties and serve as a sophisticated tool for probing biological systems in drug development.

References

-

Gorelsky, S. I., et al. (2007). Local aromaticity of the five-membered rings in acenaphthylene derivatives. Physical Chemistry Chemical Physics, 9(31), 4095-4102. Available at: [Link]

-

Steiner, E., & Fowler, P. W. (2012). Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons. The Journal of Physical Chemistry A, 116(41), 10257-10268. Available at: [Link]

-

Study.com. (n.d.). Acenaphthylene: Uses & Aromaticity. Retrieved from [Link]

-

Sundholm, D., et al. (2012). Effect of Fluorine Substitution on the Aromaticity of Polycyclic Hydrocarbons. The Journal of Physical Chemistry A, 116(41), 10257-10268. Available at: [Link]

-

PubMed. (2012). Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons. The Journal of Physical Chemistry A. Available at: [Link]

-

ResearchGate. (2019). Local aromaticity of the five-membered rings in acenaphthylene derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

-

Quora. (2021). Why is acenaphthylene aromatic when it has 12 pi electrons? Retrieved from [Link]

-

da Silva, M. A. V. R., et al. (2002). An Experimental and Computational Study of the Energetics of the Hydrogenation of Acenaphthylene and Pyracylene. Journal of the American Chemical Society, 124(5), 898-904. Available at: [Link]

-

Srebro, M., et al. (2012). Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefination and Oxidative Photocyclization. Effect of Fluorine Atom Substitution on Molecular Shape. The Journal of Organic Chemistry, 77(17), 7383-7392. Available at: [Link]

-

Wang, Y., et al. (2022). Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. Nature Communications, 13, 6245. Available at: [Link]

-

Bach, R. D. (2009). Ring strain energy in the cyclooctyl system. The effect of strain energy on [3 + 2] cycloaddition reactions with azides. Journal of the American Chemical Society, 131(14), 5233-5243. Available at: [Link]

-

Okamoto, T., et al. (2019). Pinpoint-fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs): Syntheses of Difluorinated Subfamily and Their Properties. Molecules, 24(23), 4347. Available at: [Link]

-

Chemistry Learner. (n.d.). Acenaphthylene Formula, Properties, Toxicology, Uses, MSDS. Retrieved from [Link]

-

University of Wisconsin Oshkosh. (n.d.). Ring Strain in Cycloalkanes. Retrieved from [Link]

-

Schocken, M. J., & Gibson, D. T. (1984). Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene. Applied and Environmental Microbiology, 48(1), 10-16. Available at: [Link]

-

Rap, D. B., et al. (2022). Formation of the acenaphthylene cation as a common C2H2-loss fragment in dissociative ionization of the PAH isomers anthracene and phenanthrene. Physical Chemistry Chemical Physics, 24(42), 25969-25979. Available at: [Link]

-

Su, Y., et al. (2022). Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. ChemPhysChem, 24(6), e202200638. Available at: [Link]

-

Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Quantitative measurement of ring strain. Retrieved from [Link]

-

Rap, D. B., et al. (2022). Formation of the acenaphthylene cation as a common C2H2-loss fragment in dissociative ionization of the PAH isomers anthracene and phenanthrene. Physical Chemistry Chemical Physics, 24(42), 25969-25979. Available at: [Link]

-

Poranne, R., & Stanger, A. (2016). NICS – Nucleus Independent Chemical Shift. Schulich Faculty of Chemistry, Technion – Israel Institute of Technology. Available at: [Link]

-

Sharma, S., et al. (2021). Growth of Polycyclic Aromatic Hydrocarbons by C2H2 Mediated by Five-membered Rings: Acenaphthylene Conversion to Phenanthrene. Combustion Science and Technology, 194(11), 2187-2204. Available at: [Link]

-

Ciesielski, A., et al. (2023). HOMA Index Establishes Similarity to a Reference Molecule. Journal of Chemical Information and Modeling, 64(1), 1-10. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6734, Acenaphthene. Retrieved from [Link].

-

Krygowski, T. M., et al. (2019). Three Queries about the HOMA Index. ACS Omega, 4(21), 19076-19084. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Acenaphthylene. In NIST Chemistry WebBook. Retrieved from [Link]

-

chemeurope.com. (n.d.). Acenaphthylene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9161, Acenaphthylene. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Acenaphthylene Condensed phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2012). ¹H NMR spectra. Available at: [Link]

-

Bayat, M., & Amiri, Z. (2018). Recent Developments in Acenaphthoquinone-Based Multicomponent Reactions: Synthesis of Spiroacenaphthylene Compounds. Topics in Current Chemistry, 376(3), 26. Available at: [Link]

-

Ciesielski, A., et al. (2023). HOMA Index Establishes Similarity to a Reference Molecule. Journal of Chemical Information and Modeling, 64(1), 1-10. Available at: [Link]

-

Environment and Climate Change Canada. (2010). Fact sheet: Acenaphthene. Retrieved from [Link]

-

Zhang, H. B., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2536-2547. Available at: [Link]

-

Gorl, V. O., et al. (2013). Synthesis and reactivity of 5-polyfluoroalkyl-5-deazaalloxazines. Chemistry of Heterocyclic Compounds, 49, 1017-1026. Available at: [Link]

-

Zha, Z., et al. (2017). Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1526-1536. Available at: [Link]

-

ORCA Tutorials. (n.d.). NMR spectra. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Available at: [Link]

-

GCWK. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 5 NMR SPECTROSCOPY. Retrieved from [Link]

Sources

- 1. Acenaphthylene [chemeurope.com]

- 2. Acenaphthylene | C12H8 | CID 9161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acenaphthylene: Uses & Aromaticity | Study.com [study.com]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. poranne-group.github.io [poranne-group.github.io]

- 7. Local aromaticity of the five-membered rings in acenaphthylene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HOMA Index Establishes Similarity to a Reference Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ring strain - Wikipedia [en.wikipedia.org]

- 13. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefination and Oxidative Photocyclization. Effect of Fluorine Atom Substitution on Molecular Shape - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Preparation of 5-Fluoroacenaphthylene via Catalytic Dehydrogenation

Abstract

5-Fluoroacenaphthylene is a valuable fluorinated polycyclic aromatic hydrocarbon (PAH) and a key building block for advanced organic materials and pharmaceutical intermediates. Its synthesis via the dehydrogenation of the corresponding saturated precursor, 5-fluoroacenaphthene, presents a direct and efficient route. This document provides a comprehensive guide for researchers, detailing two robust and field-proven catalytic dehydrogenation protocols: a heterogeneous method using Palladium on Carbon (Pd/C) and a homogeneous chemical oxidation method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). We offer in-depth mechanistic insights, step-by-step experimental procedures, a comparative analysis of the methods, and guidelines for product characterization to ensure scientific integrity and reproducibility.

Introduction and Mechanistic Overview

The aromatization of hydroaromatic compounds is a fundamental transformation in organic synthesis. For the conversion of 5-fluoroacenaphthene to 5-fluoroacenaphthylene, catalytic dehydrogenation is the most common and effective strategy. This process involves the removal of two hydrogen atoms from the five-membered ring to introduce a double bond, thereby extending the π-conjugated system. The choice of method depends on factors such as scale, desired purity, available equipment, and tolerance of functional groups.

Heterogeneous Catalysis with Palladium on Carbon (Pd/C)

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for dehydrogenation reactions. The process is typically performed at elevated temperatures in a high-boiling, inert solvent.

Mechanism: The reaction proceeds through a multi-step mechanism on the surface of the palladium nanoparticles:

-

Adsorption: The 5-fluoroacenaphthene molecule adsorbs onto the active sites of the palladium catalyst.

-

C-H Bond Activation: The catalyst facilitates the cleavage of two benzylic C-H bonds.

-

Desorption: The product, 5-fluoroacenaphthylene, and molecular hydrogen (H₂) desorb from the catalyst surface, regenerating the active site.

This reaction is an equilibrium process. To drive it towards the product, the hydrogen gas produced is typically removed by operating the reaction under a flow of inert gas (e.g., nitrogen or argon) or by using a hydrogen acceptor, though for simple aromatization, high temperature is often sufficient.

Chemical Oxidation with DDQ

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and selective oxidizing agent for the dehydrogenation of activated C-H bonds, particularly in the synthesis of aromatic and α,β-unsaturated carbonyl compounds.[1][2]

Mechanism: The dehydrogenation with DDQ proceeds via a hydride transfer mechanism.[2]

-

Hydride Abstraction: The electron-deficient DDQ abstracts a hydride ion (H⁻) from the benzylic position of 5-fluoroacenaphthene, forming a resonance-stabilized carbocation intermediate and the hydroquinone anion of DDQ.

-

Proton Transfer: A proton (H⁺) is subsequently transferred from the adjacent carbon to the phenolate ion of the reduced DDQ.

-

Product Formation: This results in the formation of 5-fluoroacenaphthylene and the fully reduced hydroquinone, DDQH₂.

This method is often preferred for its milder reaction conditions and high selectivity compared to metal-catalyzed methods.

Caption: General dehydrogenation of 5-fluoroacenaphthene.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Dehydrogenation

This protocol is advantageous for its simple workup, as the catalyst can be removed by filtration. It is well-suited for moderate to large-scale synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| 5-Fluoroacenaphthene | >98% | Commercially Available | Starting material |

| Palladium on Carbon | 10 wt% Pd | Commercially Available | Catalyst |

| p-Cymene | Anhydrous, >99% | Commercially Available | High-boiling solvent |

| Celite® | N/A | Commercially Available | Filtration aid |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction solvent |

| Hexanes | ACS Grade | Commercially Available | Recrystallization solvent |

| Anhydrous MgSO₄ | ACS Grade | Commercially Available | Drying agent |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-fluoroacenaphthene (2.0 g, 11.6 mmol) and p-cymene (40 mL).

-

Catalyst Addition: Add 10% Pd/C (0.20 g, 10 wt% of substrate) to the flask.

-

Rationale: A 10 wt% loading of catalyst is a standard starting point for such dehydrogenations, providing a good balance between reaction rate and cost. p-Cymene is chosen for its high boiling point (~177 °C), which provides the necessary thermal energy to overcome the activation barrier.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 175-180 °C) with vigorous stirring under a gentle stream of nitrogen. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Rationale: The nitrogen stream helps to carry away the hydrogen gas produced, shifting the reaction equilibrium towards the product side.

-

-

Workup and Catalyst Removal: Cool the reaction mixture to room temperature. Dilute the mixture with 50 mL of dichloromethane (DCM). Prepare a small plug of Celite® in a fritted glass funnel and filter the reaction mixture through it to remove the Pd/C catalyst. Wash the Celite® pad with additional DCM (3 x 20 mL).

-

Rationale: Celite® prevents fine catalyst particles from passing through the filter, ensuring complete removal.

-

-